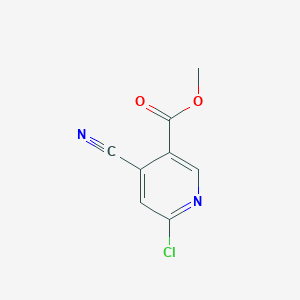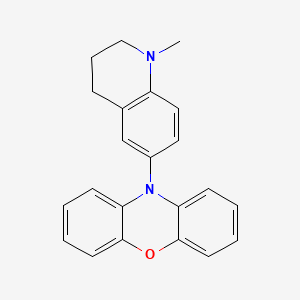
Pyrimidine, 2-chloro-5-(1,1-difluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(1,1-difluoroethyl)pyrimidine: is a chemical compound with the molecular formula C6H5ClF2N2 and a molecular weight of 178.57 g/mol . It is a pyrimidine derivative, characterized by the presence of a chloro group at the 2-position and a difluoroethyl group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Chloro-5-(1,1-difluoroethyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloropyrimidine with 1,1-difluoroethane in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods:
Industrial production of 2-Chloro-5-(1,1-difluoroethyl)pyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-5-(1,1-difluoroethyl)pyrimidine can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like potassium carbonate or sodium hydride .
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride .
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2-amino-5-(1,1-difluoroethyl)pyrimidine or 2-thio-5-(1,1-difluoroethyl)pyrimidine can be formed.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the pyrimidine ring.
Scientific Research Applications
Chemistry:
2-Chloro-5-(1,1-difluoroethyl)pyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology:
In biological research, this compound is used to study the effects of fluorinated pyrimidines on biological systems. It can be incorporated into nucleic acids to investigate their stability and function .
Medicine:
Its unique structure allows for the design of molecules that can interact with specific biological targets .
Industry:
In the industrial sector, 2-Chloro-5-(1,1-difluoroethyl)pyrimidine is used in the production of agrochemicals and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1,1-difluoroethyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can be incorporated into nucleic acids, affecting their stability and function . The presence of the difluoroethyl group enhances its binding affinity to certain enzymes and receptors, making it a potent inhibitor of specific biological pathways .
Comparison with Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison:
Compared to these similar compounds, 2-Chloro-5-(1,1-difluoroethyl)pyrimidine is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties . This group enhances the compound’s reactivity and binding affinity, making it more effective in certain applications .
Properties
Molecular Formula |
C6H5ClF2N2 |
|---|---|
Molecular Weight |
178.57 g/mol |
IUPAC Name |
2-chloro-5-(1,1-difluoroethyl)pyrimidine |
InChI |
InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-10-5(7)11-3-4/h2-3H,1H3 |
InChI Key |
OXZWUFYWXOINRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(N=C1)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)



![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)



![4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)
![2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13693260.png)


sulfane](/img/structure/B13693284.png)
